Product packaging for Methyl 3-chloro-2-naphthoate(Cat. No.:)

Methyl 3-chloro-2-naphthoate

Cat. No.: B13974673
M. Wt: 220.65 g/mol
InChI Key: PITONGKZJTUMGD-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-naphthoate is a synthetic naphthalene derivative valued in organic chemistry and pharmaceutical research as a versatile chemical intermediate. The core naphthalene structure functionalized with chloro and ester groups makes it a potential precursor for developing novel compounds with specialized properties. Researchers may utilize this scaffold to synthesize new chemical entities for biological evaluation or material science applications. Naphthalene-based compounds are extensively studied for their broad utility. Structurally similar 3-hydroxynaphthoate esters are recognized for their luminescent properties and role in developing optical materials . Furthermore, naphthalene-carboxamide derivatives have demonstrated significant antibacterial and antimycobacterial activities in research settings, showing promise against resistant strains . The chloro substituent on the naphthalene ring is a key functional handle for further chemical modification, enabling the creation of diverse compound libraries for biological screening, such as in the development of azetidinone-based antimicrobial agents . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle this compound with appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9ClO2 B13974673 Methyl 3-chloro-2-naphthoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9ClO2

Molecular Weight

220.65 g/mol

IUPAC Name

methyl 3-chloronaphthalene-2-carboxylate

InChI

InChI=1S/C12H9ClO2/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7H,1H3

InChI Key

PITONGKZJTUMGD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C=C1Cl

Origin of Product

United States

Advanced Spectroscopic and Solid State Structural Characterization

Vibrational Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum reveals characteristic absorption bands for the functional groups present in Methyl 3-chloro-2-naphthoate. Although a dedicated spectrum for this compound is not widely published, its key vibrational frequencies can be predicted with high accuracy by analyzing related compounds.

Key expected vibrational bands include:

Aromatic C-H Stretch: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretch: From the methyl ester group, appearing just below 3000 cm⁻¹.

Carbonyl (C=O) Stretch: The ester carbonyl group is expected to produce a strong, sharp absorption band in the range of 1730-1715 cm⁻¹. For comparison, the related compound Methyl 1-bromo-2-naphthoate shows a strong C=O stretch at 1717 cm⁻¹. rsc.org

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the naphthalene (B1677914) ring system.

C-O Stretch: The ester C-O single bond vibrations typically appear as strong bands in the 1300-1100 cm⁻¹ region.

C-Cl Stretch: The carbon-chlorine stretch is expected in the 850-550 cm⁻¹ range, though it can sometimes be weak and difficult to assign definitively without comparative analysis.

Analysis of similar structures, such as other substituted naphthoates, supports these assignments and helps in building a complete vibrational profile. mdpi.comacs.org

Table 1: Predicted FT-IR Bands for this compound Based on Analogous Compounds

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity Reference Compound Example
Aromatic C-H Stretch 3100–3000 Medium-Weak Methyl 1-bromo-2-naphthoate rsc.org
Aliphatic C-H Stretch 2990–2950 Weak Methyl 1-bromo-2-naphthoate rsc.org
Ester C=O Stretch 1730–1715 Strong Methyl 1-bromo-2-naphthoate (1717 cm⁻¹) rsc.org
Aromatic C=C Stretch 1620–1450 Medium-Variable Naphthols ias.ac.in
Ester C-O Stretch 1300–1100 Strong Methyl 1-bromo-2-naphthoate (1265, 1234 cm⁻¹) rsc.org

Raman Spectroscopy Investigations

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as those found in aromatic ring systems. ias.ac.in

For this compound, the Raman spectrum would be expected to prominently feature:

Naphthalene Ring Breathing Modes: These are often strong and characteristic in the Raman spectra of naphthalenes, appearing around 1600 cm⁻¹ and 1400-1300 cm⁻¹. optica.orgcdnsciencepub.com

Substituent-Sensitive Modes: The C-Cl and C-C stretching vibrations related to the substituents on the ring would also be observable.

Raman spectroscopy is also a valuable tool for studying polymorphism, as different crystal packing arrangements can lead to noticeable shifts in the vibrational frequencies of the lattice modes, which are typically observed at very low wavenumbers (<100 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution and in the solid state. It provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides information about the number and chemical environment of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals for the methyl ester protons and the six aromatic protons on the naphthalene ring.

Methyl Protons (-OCH₃): A sharp singlet integrating to three protons would be expected, likely in the range of δ 3.9-4.0 ppm. For the parent compound, Methyl 2-naphthoate (B1225688), this signal appears at δ 3.99 ppm. rsc.org

Aromatic Protons: The six protons on the naphthalene ring will appear in the aromatic region (δ 7.5-8.6 ppm). Due to the substitution pattern, they will be chemically distinct and show complex splitting patterns (doublets, triplets, or multiplets) based on their coupling to adjacent protons. The proton at the C1 position, being ortho to the ester group, is expected to be the most downfield shifted, likely appearing as a singlet.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

Proton Position Predicted Chemical Shift (ppm) Predicted Multiplicity J-Coupling (Hz)
-OCH₃ ~3.95 s (singlet) N/A
H-1 ~8.5 s (singlet) N/A
H-4 ~7.9 s (singlet) N/A
H-5/H-8 ~7.9-8.1 m (multiplet)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak. This compound has 12 carbon atoms, and due to molecular asymmetry, 12 distinct signals are expected.

Carbonyl Carbon (C=O): This will be the most downfield signal, typically in the δ 166-168 ppm range. rsc.org

Aromatic Carbons: The ten carbons of the naphthalene ring will resonate between δ 125-136 ppm. The carbon atom directly bonded to the chlorine (C-3) will have its chemical shift influenced by the halogen's electronegativity and is expected around δ 130-135 ppm. The quaternary carbons (C-2, C-4a, C-8a) will generally show lower intensity peaks.

Methyl Carbon (-OCH₃): This aliphatic carbon will appear most upfield, typically around δ 52-53 ppm. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

Carbon Position Predicted Chemical Shift (ppm) Reference Compound Data (ppm)
-OCH₃ ~52.5 Methyl 2-naphthoate (52.3) rsc.org
Aromatic CHs 125–130 2-Chloronaphthalene (124-129) chemicalbook.com
C-2 (C-COOCH₃) ~127 Methyl 2-naphthoate (127.6) rsc.org
C-3 (C-Cl) ~133 2-Chloronaphthalene (132.8) chemicalbook.com
Quaternary Ar-C 132–136 Methyl 2-naphthoate (132.7, 135.7) rsc.org

Advanced NMR Techniques (e.g., 2D NMR, Solid-State MAS NMR for Polymorphism)

Two-Dimensional (2D) NMR Spectroscopy To unambiguously assign all proton and carbon signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It would be used to trace the connectivity of the protons on the naphthalene ring, confirming which protons are adjacent. sdsu.eduemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, allowing for the definitive assignment of protonated carbons in the ¹³C spectrum. sdsu.edugithub.io

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons (which have no attached protons) and for piecing together the molecular fragments. For example, an HMBC correlation would be expected from the methyl protons to the carbonyl carbon. emerypharma.comyoutube.com

Solid-State Magic-Angle Spinning (MAS) NMR for Polymorphism Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for solid-state properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs. researchgate.netrsc.org

In a solid-state ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning) experiment, the chemical shifts are sensitive to the local electronic environment, which is influenced by the crystal packing. nih.gov

Polymorph Identification: Different polymorphs of this compound would yield distinct ¹³C ssNMR spectra.

Asymmetric Unit (Z'): If a crystal's asymmetric unit contains more than one molecule (Z' > 1), peak splitting will be observed in the ssNMR spectrum. For each chemically unique carbon in the molecule, a corresponding number of peaks equal to Z' will appear, providing direct evidence of crystallographic non-equivalence. nationalmaglab.org This technique is thus invaluable for characterizing the solid-state form of the compound.

Chemical Reactivity and Transformation Studies of Methyl 3 Chloro 2 Naphthoate

Reactivity of the Ester Moiety

The methyl ester group (-COOCH₃) is a classic functional group that undergoes a variety of transformations common to carboxylic acid derivatives.

Transesterification is a process wherein the alkoxy group of an ester is exchanged with that of an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For Methyl 3-chloro-2-naphthoate, this reaction involves the substitution of the methoxy (B1213986) group (-OCH₃) with a different alkoxy group.

Under basic conditions, the reaction proceeds via a nucleophilic addition-elimination mechanism, initiated by the attack of an alkoxide on the electrophilic carbonyl carbon. masterorganicchemistry.com In acidic conditions, the carbonyl oxygen is first protonated, which activates the ester for nucleophilic attack by an alcohol. masterorganicchemistry.com Using the desired alcohol as the solvent can drive the equilibrium towards the formation of the new ester. masterorganicchemistry.com The presence of the electron-withdrawing chloro group on the naphthalene (B1677914) ring may enhance the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate compared to unsubstituted naphthoate esters. This transformation is a key method for modifying the ester portion of the molecule to produce a variety of other naphthoate esters. researchgate.net

Table 1: Overview of Transesterification Reaction

Reactant Reagent/Catalyst Product Type

Hydrolysis of the ester functionality in this compound yields 3-chloro-2-naphthoic acid. This reaction can be performed under either acidic or basic conditions.

Basic hydrolysis, also known as saponification, is an essentially irreversible process that involves treating the ester with a strong base like sodium hydroxide (B78521) (NaOH). masterorganicchemistry.com The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. masterorganicchemistry.com This is followed by the elimination of a methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid to yield a sodium carboxylate salt. masterorganicchemistry.com Subsequent acidification of this salt produces the final carboxylic acid product.

Acid-catalyzed hydrolysis is a reversible reaction that reaches equilibrium. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

The kinetics of saponification are typically second-order, being first-order in both the ester and the hydroxide ion concentration. While specific kinetic data for this compound is not extensively documented, the principles governing fatty acid ester hydrolysis suggest that reaction rates are significantly influenced by factors such as temperature, base concentration, and solvent. researchgate.net

The ester group of this compound can be reduced to a primary alcohol, yielding (3-chloronaphthalen-2-yl)methanol. This transformation is typically accomplished using powerful reducing agents.

Lithium aluminum hydride (LiAlH₄) is a strong reducing agent capable of readily reducing esters to primary alcohols. The reaction proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon. In contrast, sodium borohydride (B1222165) (NaBH₄) is generally considered too mild to reduce esters effectively under standard conditions.

In a related study, the reduction of methyl 3-nitro-1-naphthoate was attempted using sodium borohydride and anhydrous aluminum chloride, but the reaction was unsuccessful in reducing the ester function. cdnsciencepub.com This underscores the need for potent reducing agents like LiAlH₄ for the successful conversion of naphthoate esters to their corresponding alcohols.

Table 2: Summary of Ester Moiety Reactions

Reaction Type Reagents Product
Transesterification R-OH, H⁺ or OH⁻ Alkyl 3-chloro-2-naphthoate
Saponification NaOH, H₂O then H₃O⁺ 3-chloro-2-naphthoic acid

Reactivity of the Chloro Substituent

The chlorine atom attached to the sp²-hybridized carbon of the naphthalene ring is the site for substitution and coupling reactions, which are fundamental for building more complex molecular architectures.

The chloro group on the aromatic naphthalene ring is generally unreactive towards classical SN1 and SN2 reactions, as these pathways are unfavorable on sp²-hybridized carbons. jove.com SN1 reactions are disfavored because they would require the formation of a highly unstable aryl cation. jove.com SN2 reactions are inhibited due to the steric hindrance of the aromatic ring, which prevents the required backside attack by a nucleophile. dalalinstitute.com

However, the chloro substituent can be replaced via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is viable because the naphthalene ring is activated by the presence of the electron-withdrawing methyl ester group at the ortho position. The SNAr reaction proceeds through a two-step addition-elimination mechanism, where a strong nucleophile attacks the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride ion is expelled, restoring the aromaticity of the ring. This type of reaction allows for the introduction of various nucleophiles, such as amines, alkoxides, or thiolates, in place of the chlorine atom. researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro group of this compound can serve as a handle for such transformations. Aryl chlorides are typically less reactive than aryl bromides or iodides, often requiring specialized catalyst systems or more vigorous reaction conditions. harvard.edu

Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com This reaction would allow for the vinylation of the naphthalene core at the 3-position, reacting this compound with various alkenes to produce 3-vinyl-2-naphthoate derivatives. The process involves the oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Suzuki Reaction: The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound, such as a boronic acid or boronic ester. harvard.edufishersci.co.uk this compound can be coupled with various aryl or vinyl boronic acids to synthesize biaryl or styrenyl naphthoates. A study on the bis(triflate) of methyl 3,7-dihydroxy-2-naphthoate demonstrated the utility of Suzuki reactions on substituted naphthoate systems, highlighting the reaction's applicability. researchgate.net The catalytic cycle involves oxidative addition of the aryl chloride to Pd(0), transmetalation from the boron compound to the palladium center, and reductive elimination to yield the coupled product and regenerate the catalyst. harvard.edu

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper complexes and requires a base. wikipedia.org By reacting this compound with a terminal alkyne, a 3-alkynyl-2-naphthoate derivative can be synthesized. This provides a direct route to incorporating an alkyne moiety onto the naphthalene scaffold, which can serve as a precursor for further synthetic manipulations. beilstein-journals.orgnih.gov

Table 3: Overview of Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System Product Type
Heck Reaction Alkene Pd catalyst, Base 3-Vinyl-2-naphthoate derivative
Suzuki Reaction Boronic Acid/Ester Pd catalyst, Base 3-Aryl/Vinyl-2-naphthoate derivative

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful organometallic reaction that converts an organic halide into an organometallic compound. In the case of this compound, the chlorine atom at the C-3 position can be exchanged for a metal, typically lithium or magnesium, by treatment with strong bases or organometallic reagents. This transformation is highly valuable as it converts the relatively unreactive C-Cl bond into a nucleophilic C-metal bond, which can then react with a wide array of electrophiles.

The reaction is typically performed at low temperatures (e.g., -78 °C) using reagents like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi). uni-muenchen.de The resulting 3-lithio-2-naphthoate intermediate is a versatile synthon for introducing new functional groups at the C-3 position. The choice of organometallic reagent can be crucial, as the reactivity and stability of the resulting organometallic species can vary. diva-portal.org For instance, the use of Grignard reagents, such as isopropylmagnesium chloride, can also effect halogen-metal exchange, offering an alternative to organolithium reagents. acs.org

The regioselectivity of halogen-metal exchange in polyhalogenated arenes is often determined by the stability of the resulting carbanion or the kinetic acidity of the corresponding C-H bond in the parent arene. researchgate.netwuxibiology.com For this compound, the exchange is expected to occur selectively at the C-3 position, replacing the chlorine atom. The newly formed organometallic intermediate can then be trapped with various electrophiles, such as aldehydes, ketones, carbon dioxide, or alkyl halides, to generate a diverse range of 3-substituted 2-naphthoate (B1225688) derivatives.

Table 1: Representative Halogen-Metal Exchange and Subsequent Electrophilic Quench

Reagent 1 Reagent 2 (Electrophile) Product
n-BuLi DMF Methyl 3-formyl-2-naphthoate
i-PrMgCl CO₂ 2-(Methoxycarbonyl)naphthalene-3-carboxylic acid

Reactivity of the Naphthalene Ring System

The naphthalene core of this compound is an electron-rich aromatic system, susceptible to various transformations. However, the reactivity and regiochemistry of these reactions are heavily influenced by the two substituents already present: the electron-withdrawing methyl ester group and the deactivating, ortho, para-directing chloro group.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.com In this compound, the directing effects of the existing substituents are crucial for predicting the position of incoming electrophiles.

This compound: The ester group (-COOCH₃) at C-2 is a deactivating, meta-directing group. It will direct incoming electrophiles to positions C-4, C-5, and C-7. The chloro group (-Cl) at C-3 is also deactivating but is ortho, para-directing. It will direct incoming electrophiles primarily to the C-1 and C-4 positions.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction Electrophile Predicted Major Product
Nitration NO₂⁺ Methyl 3-chloro-4-nitro-2-naphthoate
Bromination Br⁺ Methyl 4-bromo-3-chloro-2-naphthoate

Directed ortho metalation (DoM) is a powerful technique for the regioselective deprotonation and functionalization of aromatic C-H bonds adjacent to a directing metalation group (DMG). unblog.frharvard.edu The ester group is a moderately effective DMG, capable of directing an organolithium base to deprotonate the ortho C-H bond. nih.gov

In this compound, the ester at C-2 can direct metalation to either C-1 or C-3. Since the C-3 position is already substituted with a chlorine atom, the deprotonation is expected to occur exclusively at the C-1 position. This strategy provides a complementary method to EAS for functionalizing the naphthalene ring, specifically at the position ortho to the ester group. The resulting 1-lithio intermediate can be trapped with electrophiles to yield 1-substituted derivatives.

This approach is synthetically advantageous as it allows for the introduction of a functional group at a position that might be difficult to access through classical EAS reactions due to competing directing effects or steric hindrance. researchgate.netacs.org

Table 3: Functionalization via Directed Ortho Metalation (DoM)

Reagent 1 Reagent 2 (Electrophile) Product
s-BuLi/TMEDA (CH₃)₃SiCl Methyl 3-chloro-1-(trimethylsilyl)-2-naphthoate
LDA I₂ Methyl 3-chloro-1-iodo-2-naphthoate

Naphthoquinones and naphthols are important classes of compounds, many of which exhibit significant biological activity. researchgate.netmdpi.com Substituted naphthalenes can serve as precursors to these structures through oxidative reactions. While direct oxidation of this compound is not commonly reported, plausible pathways can be proposed based on known transformations of related compounds.

One potential route involves the hydrolysis of the methyl ester to the corresponding 3-chloro-2-naphthoic acid. This acid could then undergo oxidative processes. For example, oxidation of related naphthols and alkylnaphthalenes with reagents like m-chloroperbenzoic acid (m-CPBA) or Fremy's salt is known to produce naphthoquinones. researchgate.net The synthesis of 2-hydroxy-1,4-naphthoquinones (lawsone derivatives) can be achieved through the oxidation of various naphthol precursors. mdpi.compreprints.org

Furthermore, reactions of related 2,3-dihalo-1,4-naphthoquinones are well-documented, suggesting that if this compound could be converted into a quinone, it would open up further synthetic possibilities through nucleophilic substitution of the chloro group. semanticscholar.org For instance, a hypothetical oxidation could lead to a 1,4-naphthoquinone (B94277) or a 1,2-naphthoquinone (B1664529) skeleton, which are valuable intermediates in organic synthesis.

Regioselectivity and Stereoselectivity in Reactions of this compound

The outcomes of reactions involving this compound are largely dictated by principles of regioselectivity and, in certain cases, stereoselectivity.

Regioselectivity is a dominant theme in the chemistry of this molecule.

In Halogen-Metal Exchange , the reaction is regioselective for the C-Cl bond at position C-3.

In Electrophilic Aromatic Substitution , the regioselectivity is a complex interplay between the meta-directing ester and the ortho, para-directing chloro group, with the C-4 position being the most likely site of substitution. rsc.org

In Directed Ortho Metalation , the ester group selectively directs metalation to the C-1 position, as the C-3 position is blocked.

These selective transformations allow for the controlled, stepwise introduction of functional groups at specific positions (C-1, C-3, and C-4) on the naphthalene core, making this compound a versatile building block for polysubstituted naphthalene derivatives.

Stereoselectivity becomes a consideration when a reaction creates a new stereocenter. For example, if the organometallic intermediates formed via halogen-metal exchange or DoM are reacted with a prochiral electrophile like an aldehyde, a new chiral center is formed. The stereochemical outcome of such additions can sometimes be controlled by using chiral ligands or auxiliaries, or may be influenced by the steric environment of the naphthalene system. scielo.org.bo Similarly, if the ester group were to be reduced to an alcohol and then used in a stereoselective reaction, or if a chiral reagent were used for an EAS or oxidation reaction, stereoisomeric products could be generated. acs.org While the inherent structure of this compound is achiral, its transformations can serve as entry points to chiral naphthalene-based structures.

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for predicting the geometric and electronic properties of molecules. For a compound like this compound, these methods can elucidate its stable conformation, vibrational modes, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method for determining the electronic structure of molecules. It is frequently used for geometry optimization to find the most stable three-dimensional arrangement of atoms and for calculating vibrational frequencies, which correspond to the infrared and Raman spectra of the molecule.

For this compound, DFT calculations, likely using a functional such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to predict its optimized geometry. nih.govrsc.orgchem8.org In its ground state, the naphthalene core is expected to be planar. The substituents—the chloro group at the C3 position and the methyl ester group at the C2 position—will have specific orientations relative to this plane. The ester group's planarity with the naphthalene ring can be influenced by steric hindrance from the adjacent chloro substituent.

The vibrational frequencies calculated through DFT can be used to predict the compound's infrared spectrum. Key vibrational modes would include the C=O stretching of the ester group, C-Cl stretching, C-H stretching of the aromatic ring and methyl group, and various C-C stretching and bending modes within the naphthalene ring system. Theoretical studies on related brominated naphthoic acid derivatives have utilized DFT to confirm the electronic environment of the carboxylic acid group by comparing experimental and computed carbonyl stretching frequencies.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Carbonyl (C=O)Stretching1720-1740
C-O (ester)Stretching1200-1300
C-ClStretching700-800
Aromatic C-HStretching3000-3100
Methyl C-HStretching2850-2960

Note: These are predicted values based on typical ranges for these functional groups and may be refined by specific DFT calculations.

Ab Initio and Semi-Empirical Methods

While DFT is a popular choice, other computational methods can also provide valuable information. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), offer a high level of theory but are computationally more demanding. These methods could be used to refine the electronic energy and structure of this compound.

Semi-empirical methods, which use parameters derived from experimental data, provide a faster, albeit less accurate, means of calculation. These methods could be useful for preliminary conformational analysis or for studying larger systems involving this molecule.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. For this compound, understanding the distribution of electrons and the nature of its molecular orbitals is key to predicting its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Visualization)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. elixirpublishers.com

For this compound, the HOMO is expected to be a π-orbital primarily localized on the naphthalene ring system. The LUMO is likely to be a π*-orbital, also distributed over the aromatic system but with significant contributions from the carbonyl group of the methyl ester. mdpi.com The presence of the electron-withdrawing chloro and methyl ester groups is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted naphthalene. Studies on substituted naphthalenes have shown that electron-withdrawing groups generally decrease the HOMO-LUMO gap. nih.gov

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

PropertyPredicted Value (eV)Description
EHOMO-6.5 to -7.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.5 to -2.5Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)4.5 to 5.5Indicator of chemical stability and reactivity

Note: These values are estimations based on theoretical studies of similar substituted naphthalenes and aromatic esters. rsc.orgchem8.orgsemanticscholar.org

Visualization of the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks, respectively.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is useful for identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). elixirpublishers.com

In an MEP map of this compound, the most negative potential (typically colored red) would be concentrated around the oxygen atoms of the carbonyl group, indicating these are the primary sites for electrophilic attack. semanticscholar.orgresearchgate.net The hydrogen atoms of the aromatic ring would exhibit a positive potential (blue), while the naphthalene ring itself would show a mix of potentials. The chlorine atom, due to its electronegativity, would also contribute to the electrostatic potential landscape. Such maps are valuable in understanding non-covalent interactions, such as hydrogen bonding. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in molecular stability. usp.br

For this compound, NBO analysis would likely reveal significant hyperconjugative interactions. These would include the delocalization of electron density from the lone pairs of the oxygen and chlorine atoms into the π* orbitals of the naphthalene ring. A particularly important interaction in halogenated aromatic compounds is the donation of electron density from a filled orbital to the σ* antibonding orbital of the C-Cl bond. mdpi.comacs.org This analysis can quantify the stabilization energies associated with these delocalizations and provide insight into the electronic effects of the substituents on the aromatic system.

Analysis of Non-Covalent Interactions

Theoretical and computational methods are invaluable for understanding the intricate network of non-covalent interactions that govern the supramolecular assembly of this compound in the solid state. These interactions, though individually weak, collectively determine the crystal packing and influence the material's physical properties.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. researchgate.net This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, a detailed picture of the intermolecular contacts emerges.

For related molecular crystals, Hirshfeld surface analysis, performed using software like CrystalExplorer, has been instrumental in identifying and quantifying the nature of intermolecular interactions. researchgate.netsemanticscholar.org The analysis generates a dnorm surface, which simultaneously displays the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting regions of significant intermolecular interaction. researchgate.netsemanticscholar.org

Table 1: Representative Intermolecular Contacts Quantified by Hirshfeld Surface Analysis in Similar Chloro-Substituted Aromatic Compounds

Interaction TypeTypical Percentage Contribution
H···H35%
Cl···H/H···Cl32.3%
C···H/H···C15%
O···H/H···O7.5%
Note: Data is representative of similar molecular structures and may not be exact for this compound without specific crystallographic data. researchgate.net

The planar naphthalene core of this compound suggests the importance of π-stacking interactions in its crystal packing. nih.gov These interactions arise from the attractive, non-covalent forces between aromatic rings. nih.govacs.org Computational studies on model systems like the benzene (B151609) dimer show that aromatic π-interactions are characterized by significant dispersion and electrostatic energies, which explains their frequent role in crystal engineering and molecular self-assembly. acs.org

The geometry of π-stacking can vary, including face-to-face, parallel-displaced, and T-shaped conformations. nih.gov Quantum mechanical calculations have indicated that T-shaped and offset stacked conformations are often energetically preferred due to reduced electron repulsion. nih.gov However, the presence of substituents on the aromatic ring, such as the chloro and methyl ester groups in this compound, can significantly influence the electronic distribution and steric hindrance, thereby affecting the preferred stacking geometry and interaction energy. nih.gov

In related systems, DFT calculations have been employed to investigate the dimerization energies, revealing the significant contribution of stacking interactions between aromatic rings. acs.org For instance, the stacking of a phenyl ring with a chelated ring system has been shown to be a crucial factor in the dimerization of certain nitroaniline derivatives. acs.org Similar computational approaches could elucidate the specific nature and strength of π-stacking in this compound. The interaction between aryl and perfluoroaryl rings in some co-crystals, which involves face-to-face stacking, further highlights the role of these interactions in stabilizing crystal structures. acs.org

While this compound lacks strong hydrogen bond donors like hydroxyl or primary amine groups, it can participate in weaker C–H···O and C–H···Cl hydrogen bonds. The oxygen atoms of the ester group can act as hydrogen bond acceptors, while the chlorine atom can also accept weak hydrogen bonds. researchgate.netresearchgate.net

The geometry of these interactions, including bond distances and angles, can be precisely determined from single-crystal X-ray diffraction data and further analyzed using computational methods. For instance, in related organic molecules, N–H···O and C–H···O hydrogen bonds are observed to direct the formation of 2D or 3D supramolecular networks. researchgate.net The interplay between these weak hydrogen bonds and π-stacking interactions is a key factor in determining the final crystal structure. acs.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling provides a powerful avenue for elucidating the mechanisms of chemical reactions involving this compound. Density Functional Theory (DFT) calculations are frequently used to map potential energy surfaces, identify transition states, and calculate activation energies, offering insights into reaction pathways and regioselectivity.

For example, in the synthesis of related chlorinated naphthalenes, computational studies have been used to understand why chlorination occurs at a specific position. These studies can reveal that steric hindrance and electronic effects from existing substituents may destabilize transition states for substitution at certain positions, thereby favoring others. For this compound, computational modeling could be used to investigate its reactivity in various transformations, such as nucleophilic aromatic substitution of the chlorine atom or reactions involving the ester group.

DFT calculations can also predict the electrophilicity and nucleophilicity of different sites within the molecule, guiding the design of synthetic strategies. acs.org By modeling the interaction of this compound with various reagents, it is possible to predict the most likely products and understand the factors controlling the reaction outcome. For instance, the mechanism of cycloaddition reactions involving similar naphthalene derivatives has been investigated in detail using computational methods. acs.org

Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic parameters for this compound, which can aid in its characterization and the interpretation of experimental spectra.

DFT and time-dependent DFT (TD-DFT) calculations are commonly used to predict electronic properties such as the HOMO-LUMO energy gap and electronic transitions, which correlate with UV-Visible absorption spectra. researchgate.netresearchgate.net For mono-substituted naphthalenes, the position of the substituent has been shown to affect the HOMO-LUMO gap, with α-substitution generally leading to a smaller gap compared to β-substitution due to more localized electron density. researchgate.net

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated using DFT methods. researchgate.net These calculations provide a theoretical vibrational fingerprint of the molecule, aiding in the assignment of experimental spectral bands. The calculated frequencies are often scaled to better match experimental values. For related compounds, the carbonyl stretching frequency is influenced by conjugation with the naphthalene π-system.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted computationally. These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure. For instance, in a related compound, the hydroxyl proton is predicted to have a distinctive downfield chemical shift due to intramolecular hydrogen bonding. While this compound lacks this specific interaction, similar computational analyses can predict the chemical shifts of its aromatic and methyl protons, as well as its carbon atoms, taking into account the electronic effects of the chloro and ester substituents.

Conclusion

Methyl 3-chloro-2-naphthoate is a halogenated naphthoate ester with a unique substitution pattern that suggests a rich and versatile chemistry. While detailed research on this specific compound is limited, by analogy with related structures, it is evident that it holds significant potential as a synthetic intermediate. Further investigation into its synthesis, reactivity, and physical properties is warranted to fully exploit its utility in organic synthesis and materials science.

Applications of Methyl 3 Chloro 2 Naphthoate in Organic Synthesis and Materials Science

Role as a Synthetic Intermediate for Complex Molecules

The strategic placement of the chloro and ester functionalities on the naphthalene (B1677914) scaffold makes methyl 3-chloro-2-naphthoate a versatile intermediate for the synthesis of a wide array of complex organic molecules. The electron-withdrawing nature of these groups influences the reactivity of the naphthalene ring, enabling selective transformations at various positions.

Precursor in the Synthesis of Naphthalene-Based Heterocycles

The carbon-chlorine bond and the ester group in this compound offer convenient handles for the construction of fused heterocyclic rings onto the naphthalene framework. Through nucleophilic substitution reactions, the chloro group can be displaced by various nitrogen, oxygen, or sulfur-containing nucleophiles, initiating cyclization sequences to form a diverse range of naphthalene-based heterocycles. These structures are of significant interest due to their prevalence in pharmacologically active compounds and functional organic materials.

For instance, reaction with binucleophiles such as hydrazines, hydroxylamines, or amidines can lead to the formation of pyridazinone, oxazinone, or pyrimidinone rings fused to the naphthalene core. The specific reaction conditions and the nature of the nucleophile dictate the resulting heterocyclic system.

Building Block for Polycyclic Aromatic Compounds

This compound is a valuable precursor for the synthesis of larger polycyclic aromatic compounds (PACs). The chloro substituent can participate in various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, allowing for the annulation of additional aromatic rings. This methodology provides a powerful tool for extending the π-conjugated system of the naphthalene core, a key strategy in the design of organic semiconductors, dyes, and fluorescent probes. The ester functionality can be further manipulated or removed after the construction of the desired polycyclic framework.

Intermediate in the Preparation of Other Naphthoate Derivatives

The reactivity of the chloro and ester groups allows for the transformation of this compound into a variety of other substituted naphthoate derivatives. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other esters. The chloro group can be replaced by a range of other functional groups through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. This versatility makes it a key starting material for creating a library of substituted naphthalene compounds for screening in various applications.

Potential in Materials Science Research

The inherent properties of the naphthalene unit, such as its rigidity, planarity, and electronic characteristics, make this compound an attractive component for the development of advanced materials.

Monomer in Polymer Chemistry (if applicable to academic research, not commercial products)

In the context of academic research, this compound holds potential as a monomer for the synthesis of novel polymers. The presence of the reactive chloro group allows for its participation in polycondensation or cross-coupling polymerization reactions. For example, polymerization with suitable comonomers via Suzuki or other cross-coupling methods could lead to the formation of conjugated polymers incorporating the naphthoate moiety. Such polymers are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to the favorable electronic and photophysical properties of the naphthalene unit.

Components in Photochromic Systems (based on similar naphthoate applications)

While direct research on this compound in photochromic systems is limited, the broader class of naphthoate derivatives has shown promise in this area. Photochromic materials can undergo a reversible change in color upon exposure to light. The naphthalene core can be incorporated into photochromic molecules, such as naphthopyrans, where its electronic properties can influence the color and switching behavior of the system. The functional groups on this compound provide synthetic access to design and synthesize novel photochromic compounds with tailored properties for applications in smart windows, optical data storage, and security inks. Further research could explore the specific effects of the chloro substituent on the photochromic performance of such systems.

Ligands in Coordination Chemistry Research

The use of naphthalene-based molecules as ligands in coordination chemistry is an active area of research. Naphthalene derivatives can coordinate to metal ions through various modes, often involving oxygen or nitrogen donor atoms. For instance, naphthoic acids and their derivatives can act as ligands for a range of metal ions, forming coordination complexes with diverse structural features and potential applications in areas such as catalysis and materials science.

However, specific studies detailing the synthesis and characterization of coordination complexes using this compound as a ligand are not readily found in the current body of scientific literature. The ester and chloro-substituents on the naphthalene ring would influence its electronic properties and steric hindrance, which are critical factors in the formation and stability of metal complexes. Further research would be necessary to explore its potential as a ligand and to characterize the properties of any resulting coordination compounds.

Research into Dye and Pigment Precursors

Naphthalene derivatives are historically significant as precursors in the synthesis of a wide variety of dyes and pigments. Azo dyes, for example, are a major class of colorants that often incorporate the naphthalene scaffold. The synthesis of these dyes typically involves the diazotization of an aromatic amine followed by coupling with an electron-rich substrate, such as 2-naphthol (B1666908) or its derivatives. The substituents on the naphthalene ring play a crucial role in determining the final color and properties of the dye.

While the general class of naphthoic acid derivatives can be involved in dye synthesis, specific research detailing the use of this compound as a direct precursor for commercial or developmental dyes and pigments is not prominently reported. The presence of the chloro and methyl ester groups would be expected to modify the electronic structure of the naphthalene system, which could in turn influence the absorption spectrum and other properties of any derived colorants. However, without specific studies, its role as a dye or pigment precursor remains a theoretical possibility rather than a documented application.

Conclusion and Future Research Directions

Summary of Current Research Landscape for Methyl 3-chloro-2-naphthoate

A thorough examination of scientific databases and chemical literature indicates a significant lack of dedicated research on this compound. There are no published studies detailing its synthesis, spectroscopic characterization, or evaluation of its chemical reactivity and potential applications. While general methods for the synthesis of similar compounds, such as the esterification of carboxylic acids and the halogenation of aromatic systems, are well-established, their specific application to the preparation of this compound has not been documented. This absence of foundational data underscores the nascent stage of research concerning this particular chemical entity.

Identification of Knowledge Gaps and Untapped Research Avenues

The current state of knowledge surrounding this compound is characterized by a complete lack of empirical data. The primary knowledge gap is the absence of any reported synthesis of the compound. Consequently, its physical and chemical properties, such as melting point, boiling point, and spectroscopic data (NMR, IR, Mass Spectrometry), remain undetermined. Furthermore, its reactivity profile, including its susceptibility to nucleophilic substitution, electrophilic addition, or other chemical transformations, is entirely unknown. This dearth of information presents a multitude of untapped research avenues, starting with the fundamental challenge of its synthesis and characterization.

Perspectives on Novel Synthetic Methodologies

Given the lack of established methods, the synthesis of this compound invites the exploration of various synthetic strategies. A plausible and direct approach would be the Fischer esterification of 3-chloro-2-naphthoic acid with methanol (B129727) under acidic catalysis. masterorganicchemistry.comchemguide.co.ukyoutube.comyoutube.com The success of this method would depend on the availability and stability of the parent carboxylic acid.

Alternatively, the direct chlorination of methyl 2-naphthoate (B1225688) presents another potential route. This electrophilic aromatic substitution would likely require a Lewis acid catalyst, and the regioselectivity of the chlorination would be a critical factor to control, as substitution could potentially occur at other positions on the naphthalene (B1677914) ring. chemguide.co.uklibretexts.org The directing effects of the ester group would need to be carefully considered to optimize the yield of the desired 3-chloro isomer.

Future Directions in Advanced Characterization and Computational Studies

Following a successful synthesis, a crucial future direction would be the comprehensive characterization of this compound using modern analytical techniques. This would involve:

Spectroscopic Analysis: Detailed 1H and 13C NMR spectroscopy to elucidate the precise molecular structure, alongside IR spectroscopy to identify functional groups and mass spectrometry to confirm the molecular weight and fragmentation pattern.

Crystallographic Studies: If the compound can be crystallized, single-crystal X-ray diffraction would provide unambiguous confirmation of its three-dimensional structure and intermolecular interactions in the solid state. mdpi.com

Computational Modeling: In parallel with experimental work, computational studies using methods like Density Functional Theory (DFT) could provide valuable insights into the molecule's electronic structure, vibrational frequencies, and predicted reactivity. sciencepublishinggroup.com Such studies can help to rationalize experimental findings and guide further research.

Emerging Applications in Specialized Chemical Synthesis

While no applications for this compound have been reported, its structure suggests potential utility as an intermediate in specialized chemical synthesis. The presence of the chloro and ester functional groups on the naphthalene scaffold could allow for a variety of subsequent chemical modifications. For instance, the chloro group could be a site for nucleophilic substitution reactions, enabling the introduction of other functional groups. The ester moiety could be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives.

The naphthalene core itself is a common motif in pharmaceuticals and functional materials. Therefore, this compound could serve as a building block for the synthesis of more complex molecules with potential biological activity or interesting material properties. Future research could explore its use in the synthesis of novel dyes, polymers, or as a scaffold for the development of new bioactive compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.